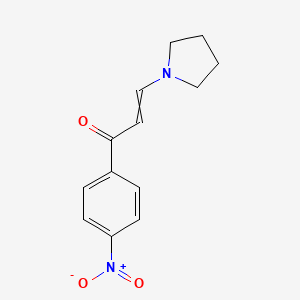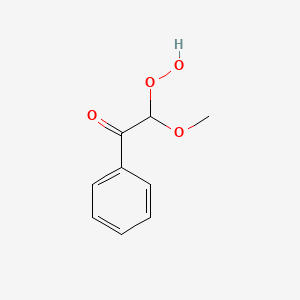
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, featuring a hydroperoxy group and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-2-methoxy-1-phenylethan-1-one typically involves the following steps:
Formation of 2-Methoxy-1-phenylethanone: This intermediate can be synthesized by reacting phenylmagnesium bromide (Grignard reagent) with methoxyacetonitrile in an anhydrous ether solution.
Hydroperoxidation: The intermediate 2-Methoxy-1-phenylethanone is then subjected to hydroperoxidation using hydrogen peroxide in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroperoxy group can yield alcohols or ethers.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
Oxidation: Formation of phenylglyoxylic acid or benzoic acid.
Reduction: Formation of 2-methoxy-1-phenylethanol.
Substitution: Formation of various substituted phenylethanones depending on the substituent used.
Scientific Research Applications
2-Hydroperoxy-2-methoxy-1-phenylethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 2-Hydroperoxy-2-methoxy-1-phenylethan-1-one involves its interaction with molecular targets through its hydroperoxy and methoxy functional groups. These interactions can lead to the formation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems. The compound may also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-phenylethanone: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
2-Hydroxy-1-phenylethanone: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
2,2-Dihydroxy-1-phenylethan-1-one:
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
CAS No. |
92799-79-6 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-hydroperoxy-2-methoxy-1-phenylethanone |
InChI |
InChI=1S/C9H10O4/c1-12-9(13-11)8(10)7-5-3-2-4-6-7/h2-6,9,11H,1H3 |
InChI Key |
KNJBMCVSYWPUQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)C1=CC=CC=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


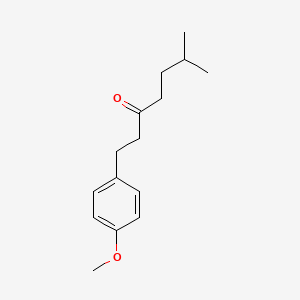
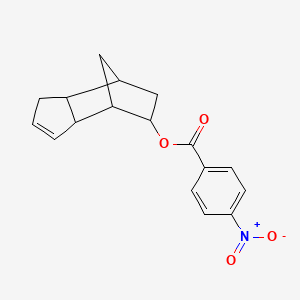
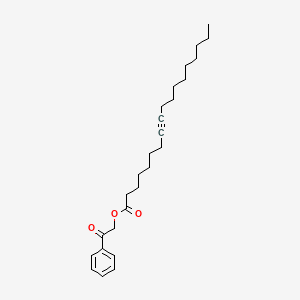

![{5-Methoxy-2-methyl-1-[4-(methylsulfanyl)benzoyl]-1H-indol-3-yl}acetic acid](/img/structure/B14368710.png)
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
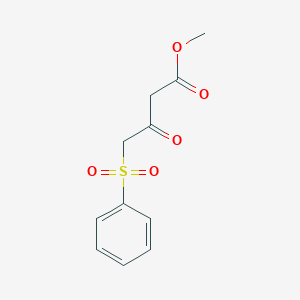
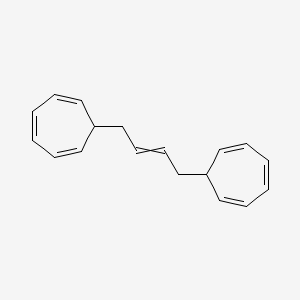
![1-{[6-(Ethanesulfonyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14368721.png)
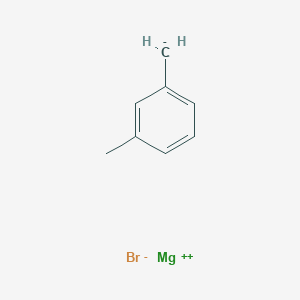

![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

